2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one
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Overview
Description
(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound with a piperidine ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Amino Group: This step often involves reductive amination or other amination techniques.
Attachment of the Cyclopropylmethyl Group: This can be done through alkylation reactions using cyclopropylmethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-(4-(methylamino)methyl)piperidin-1-yl)propan-1-one
- (S)-2-Amino-1-(4-(ethylamino)methyl)piperidin-1-yl)propan-1-one
Uniqueness
(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C13H25N3O |
---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16-6-4-12(5-7-16)9-15-8-11-2-3-11/h10-12,15H,2-9,14H2,1H3 |
InChI Key |
WIKMJXAJGQWKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CNCC2CC2)N |
Origin of Product |
United States |
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